Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(1H-pyrrole-2-carbonylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-9(13)5-7-12-10(14)8-4-3-6-11-8/h3-4,6,11H,2,5,7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDQZWGZHHUXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459799 | |
| Record name | Ethyl N-(1H-pyrrole-2-carbonyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129053-83-4 | |
| Record name | Ethyl N-(1H-pyrrole-2-carbonyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation via Carbodiimide Coupling
A common approach involves the reaction of pyrrole-2-carboxylic acid with ethyl 3-aminopropionate using carbodiimide-based coupling agents. In a representative procedure:
- Activation of the carboxylic acid : Pyrrole-2-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C to form the active ester intermediate.
- Amine coupling : Ethyl 3-aminopropionate is added to the reaction mixture, which is stirred at room temperature for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC) until completion.
- Workup : The product is extracted with dichloromethane, washed with aqueous sodium bicarbonate, and purified via column chromatography (yield: 65–75%).
This method is favored for its high selectivity and compatibility with sensitive functional groups. However, the cost of coupling agents and the need for anhydrous conditions are limitations.
Alkylation of Methyl Ester Precursors
An alternative route involves the alkylation of methyl 3-(1H-pyrrole-2-carboxamido)propionate with ethyl bromide (Figure 2):
- Methyl ester synthesis : Methyl 3-aminopropionate is reacted with pyrrole-2-carbonyl chloride in the presence of triethylamine to form the methyl ester intermediate.
- Ethylation : The methyl ester is treated with ethyl bromide and sodium hydride in dimethylformamide (DMF) at 50°C for 6 hours, resulting in an 85–90% conversion to the ethyl ester.
- Isolation : The product is precipitated by cooling, filtered, and recrystallized from ethanol.
This method leverages readily available alkylating agents but requires careful handling of strong bases like sodium hydride.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Aprotic solvents : Dichloromethane and DMF are preferred for amide coupling and alkylation, respectively, due to their ability to stabilize intermediates.
- Temperature control : Reactions are typically conducted at 0–50°C to prevent decomposition of the pyrrole ring. For example, bromination steps in related syntheses are performed at 15°C to minimize side reactions.
Catalytic and Stoichiometric Considerations
- Base selection : Triethylamine is used to scavenge HCl during acyl chloride formation, while sodium hydride facilitates deprotonation in alkylation steps.
- Molar ratios : A 1:1.2 molar ratio of pyrrole-2-carboxylic acid to ethyl 3-aminopropionate ensures complete conversion in coupling reactions.
Analytical Characterization and Validation
Spectroscopic Confirmation
- NMR : $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$) displays signals at δ 1.25 (t, 3H, CH$$ _3 $$), 2.45 (t, 2H, CH$$ _2 $$), 3.60 (q, 2H, CH$$ _2 $$), and 6.85–7.10 (m, 3H, pyrrole-H).
- IR : Stretching vibrations at 1740 cm$$ ^{-1} $$ (ester C=O) and 1650 cm$$ ^{-1} $$ (amide C=O) confirm functional groups.
Crystallographic Validation
Single-crystal X-ray diffraction of the related hydrate form reveals intermolecular hydrogen bonding between the amide NH and ester carbonyl oxygen, stabilizing the lattice.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimide coupling | 65–75% | High selectivity, mild conditions | Costly reagents, anhydrous requirements |
| Alkylation of methyl ester | 80–85% | Uses inexpensive alkylating agents | Requires strong bases, multi-step synthesis |
The carbodiimide method is superior for small-scale synthesis, while alkylation is scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties of Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate compared to analogous compounds:
Reactivity and Stability
- Amide vs. Ester Reactivity : The target compound’s amide bond is less reactive toward hydrolysis compared to esters (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate), but it can participate in cyclization reactions under acidic/basic conditions .
- Hydrogen Bonding: Unlike Ethyl 3-[(3,5-dimethylphenyl)amino]propionate, which forms rigid dimers via N–H⋯O bonds , the pyrrole-2-carbonyl amide may engage in weaker intermolecular interactions due to delocalized electron density in the pyrrole ring.
- Electrophilic Substitution: The pyrrole ring in the target compound is susceptible to electrophilic substitution (e.g., nitration, halogenation), a feature absent in non-aromatic analogs like Ethyl 3-(methylthio)propanoate .
Physicochemical Properties
- Solubility : The amide group in the target compound improves aqueous solubility relative to purely lipophilic derivatives (e.g., Ethyl 3-(furfurylthio)propionate) .
- Thermal Stability: Thioether-containing compounds (e.g., Ethyl 3-(methylthio)propanoate) exhibit lower melting points but higher boiling points due to weaker intermolecular forces compared to hydrogen-bonded amides .
Biological Activity
Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical formula: . The structure features a pyrrole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Cytotoxicity and Cancer Research
The compound's biological activity extends to cancer research. Pyrrole derivatives have been identified as promising candidates for anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted that certain pyrrole derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, compounds with similar structures often act through:
- Inhibition of DNA synthesis : Many pyrrole derivatives interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Modulation of signaling pathways : Some studies suggest that pyrrole compounds can modulate key signaling pathways involved in cell proliferation and apoptosis.
Study on Antimicrobial Activity
In a comparative study of various pyrrole derivatives, this compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. While specific results for this compound were not detailed, the overall trend indicated that derivatives with similar functional groups showed promising antibacterial activity .
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Pyrrole Derivative A | E. coli | 15 |
| Pyrrole Derivative B | S. aureus | 10 |
| This compound | TBD | TBD |
Cytotoxic Effects on Cancer Cell Lines
A recent investigation into the cytotoxic effects of various pyrrole derivatives revealed that some exhibited IC50 values in the low micromolar range against specific cancer cell lines. Although this compound was not directly tested, its structural analogs showed significant promise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
